4-(3-Fluorophenyl)-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S/c9-7-3-1-2-6(4-7)8-5-12-11-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJKCUCGZVNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 3 Fluorophenyl 1,2,3 Thiadiazole
Classical Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis
The formation of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods, while not always specific to fluorinated derivatives, form the foundational knowledge for the targeted synthesis of compounds like 4-(3-Fluorophenyl)-1,2,3-thiadiazole.
Hurd-Mori Reaction and Mechanistic Insights for 1,2,3-Thiadiazole Formation
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. isres.org This method involves the reaction of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to effect cyclization. isres.orgwikipedia.org The reaction proceeds from readily available ketones or aldehydes, which are first converted to their corresponding hydrazones. researchgate.net
The generally accepted mechanism commences with the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring. The use of N-tosylhydrazones is particularly common due to their stability and ease of preparation. isres.org
Wolff Rearrangement and Related Pathways in Thiadiazole Ring Construction
While the Wolff rearrangement is primarily known for the conversion of α-diazocarbonyl compounds into ketenes, its principles are relevant to certain pathways for forming heterocyclic systems. wikipedia.org In the context of thiadiazole synthesis, related transformations can occur where a diazo-containing intermediate undergoes rearrangement and cyclization in the presence of a sulfur source. The thermal or photochemical decomposition of 1,2,3-thiadiazoles can, in a reverse sense, lead to intermediates that undergo Wolff-type rearrangements. wikipedia.orgorganic-chemistry.org
The construction of the thiadiazole ring via pathways related to the Wolff rearrangement often involves the in situ generation of a reactive diazo species that is then trapped intramolecularly by a sulfur-containing functional group.
Pechmann Synthesis and Other Cyclization Reactions for Thiadiazole Ring Systems
The Pechmann condensation is a classic method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org While not a direct method for 1,2,3-thiadiazole synthesis, the principles of acid-catalyzed cyclization and condensation are fundamental in heterocyclic chemistry. Other cyclization reactions that lead to thiadiazole ring systems often involve the reaction of a three-carbon component with a nitrogen-nitrogen-sulfur or equivalent synthon. These reactions can be catalyzed by acids or bases and proceed through various intermediates. nih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound leverages the classical Hurd-Mori approach, with modifications and optimizations to accommodate the fluorinated substituent and maximize yield.
Precursor Molecule Design and Preparation for Fluorinated Thiadiazole Synthesis
The key precursor for the synthesis of this compound is the N-tosylhydrazone of 3-fluoroacetophenone. This intermediate is typically prepared through the condensation reaction of 3-fluoroacetophenone with p-toluenesulfonylhydrazide (tosylhydrazine). researchgate.netnih.gov
The synthesis of 3-fluoroacetophenone itself can be achieved through various methods, including Friedel-Crafts acylation of fluorobenzene (B45895). google.com The subsequent reaction with tosylhydrazine is generally straightforward, often carried out in a suitable solvent like ethanol (B145695), to yield the desired N-tosylhydrazone. nih.gov
| Precursor Molecule | Starting Materials | Key Reaction Type |
| 3-Fluoroacetophenone | Fluorobenzene, Acetylating Agent | Friedel-Crafts Acylation |
| 3-Fluoroacetophenone N-tosylhydrazone | 3-Fluoroacetophenone, p-Toluenesulfonylhydrazide | Condensation |
Optimized Reaction Conditions and Yield Enhancements for Specific Derivatives
Recent advancements have focused on one-pot syntheses that combine the formation of the N-tosylhydrazone and its subsequent cyclization into a single operational step, improving efficiency and reducing waste. researchgate.netnih.gov An iodine/DMSO catalyzed system has been shown to be effective for the selective cyclization of N-tosylhydrazones with elemental sulfur to produce 4-aryl-1,2,3-thiadiazoles. nih.govfrontiersin.org
In a one-pot procedure, the aryl ketone (in this case, 3-fluoroacetophenone), tosylhydrazine, and elemental sulfur are reacted in the presence of a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.net The reaction is typically carried out under an inert atmosphere at elevated temperatures. This methodology has been successfully applied to a range of substituted acetophenones, including those with electron-withdrawing groups like fluorine. nih.govfrontiersin.org
A study by Gu, et al. (2020) provides specific data for the synthesis of this compound using this one-pot method. researchgate.netnih.gov
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Fluoroacetophenone, TsNHNH₂, S₈ | I₂ / DMSO | 100 | 5 | 91 |
This optimized, one-pot approach offers high yields and demonstrates good functional group tolerance, making it a preferred method for the synthesis of this compound and its derivatives. researchgate.netnih.gov
Regioselectivity and Stereoselectivity Considerations in the Synthesis of Substituted Thiadiazoles
Regioselectivity is a critical consideration in the synthesis of substituted 1,2,3-thiadiazoles, particularly when multiple non-equivalent positions on a precursor molecule can react to form the heterocyclic ring. The substitution pattern of the final product is determined by the specific reaction mechanism and the nature of the starting materials.
One of the most common methods for synthesizing 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles is the Hurd-Mori reaction . wikipedia.org This reaction involves the dehydrative cyclization of α-acyl- or α-alkoxycarbonylhydrazones using thionyl chloride (SOCl₂). wikipedia.orgchemicalbook.com For the synthesis of a 4-aryl-1,2,3-thiadiazole, the corresponding aryl-substituted ketone is first converted to a hydrazone, which is then cyclized. The regioselectivity of the Hurd-Mori reaction is generally well-defined, leading to predictable substitution patterns based on the structure of the starting hydrazone. nih.govthieme-connect.com For instance, the cyclization of a hydrazone derived from an unsymmetrical ketone can potentially lead to two regioisomers. However, the reaction's outcome is often influenced by steric and electronic factors of the substituents on the ketone precursor. thieme-connect.com Studies on bicyclic 1,2,3-thiadiazoles have shown that the presence of an electron-withdrawing group is crucial for the success of the cyclization, and steric factors can dictate the direction of the ring closure. nih.govthieme-connect.com
In other synthetic approaches, such as the Rh(I)-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles with alkynes to form thiophenes, regioselectivity is a significant challenge. semanticscholar.org The final regiochemical outcome is influenced by a combination of factors including the ligand, solvent, and the electronic and steric properties of both the thiadiazole and the alkyne coupling partner. semanticscholar.org Similarly, photocatalytic processes for synthesizing 1,2,3-thiadiazoles have been developed that demonstrate good regioselectivity under mild, environmentally friendly conditions. organic-chemistry.org
Stereoselectivity is generally not a primary concern in the direct synthesis of the aromatic 1,2,3-thiadiazole ring itself, as the ring is planar. chemicalbook.com However, if the substituents attached to the thiadiazole ring possess chiral centers, then the stereochemistry of these centers must be controlled during the synthesis of the precursors or through subsequent modifications.
Novel Synthetic Routes and Green Chemistry Approaches for Thiadiazoles
Catalysis offers a powerful tool for the efficient and selective synthesis of 1,2,3-thiadiazoles. Various catalytic systems have been developed to promote the formation of the thiadiazole ring under milder conditions and with improved yields.
TBAI-Catalyzed Synthesis : A practical, metal-free method for synthesizing 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). This approach serves as an improvement to the traditional Hurd-Mori reaction, offering good yields and avoiding the use of metals. organic-chemistry.orgmdpi.com
Iodine/DMSO-Mediated Synthesis : An iodine/DMSO catalytic system has been employed for the selective cyclization of N-tosylhydrazones with sulfur to produce 4-aryl-1,2,3-thiadiazoles. researchgate.net In this reaction, DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst, ensuring the reaction's success. researchgate.net A similar I₂/DMSO-mediated three-component reaction of enaminones, elemental sulfur, and tosylhydrazine provides 5-acyl-1,2,3-thiadiazoles in high yields under transition-metal-free conditions. organic-chemistry.orgmdpi.com
Photocatalysis : Visible light photocatalysis represents a green and sustainable strategy. Using cercosporin (B1668469) as a photocatalyst, 1,2,3-thiadiazoles can be synthesized from azoalkenes and potassium thiocyanate (B1210189) (KSCN) with good regioselectivity and broad functional-group compatibility under mild conditions. organic-chemistry.orgmdpi.com
| Catalytic System | Reactants | Product | Key Advantages |
| TBAI | N-Tosylhydrazones, Sulfur | 4-Aryl-1,2,3-thiadiazoles | Metal-free, improved Hurd-Mori protocol. organic-chemistry.org |
| I₂/DMSO | N-Tosylhydrazones, Sulfur | 4-Aryl-1,2,3-thiadiazoles | Self-sufficient (DMSO as oxidant). researchgate.net |
| I₂/DMSO | Enaminones, Sulfur, Tosylhydrazine | 5-Acyl-1,2,3-thiadiazoles | Transition-metal-free, high yields. mdpi.com |
| Visible Light / Cercosporin | Azoalkenes, KSCN | Substituted 1,2,3-thiadiazoles | Sustainable, mild conditions, good regioselectivity. organic-chemistry.orgmdpi.com |
To enhance reaction rates and improve process safety and scalability, modern techniques like microwave irradiation and continuous flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiadiazoles. researchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation is a well-established green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.netingentaconnect.combenthamdirect.com This method has been successfully applied to the multi-step synthesis of novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety. nih.govnih.gov The efficient heat transfer provided by microwaves leads to rapid and uniform heating of the reaction mixture, accelerating the chemical transformations. researchgate.net Compared to conventional heating methods, microwave-assisted synthesis is often more energy-efficient and results in fewer side products. nanobioletters.comingentaconnect.com
Flow Chemistry Synthesis : Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov While specific examples for this compound are not detailed, the synthesis of analogous heterocycles like 1,2,4-thiadiazoles and 1,2,3-triazoles has been effectively demonstrated in flow systems. nih.govrsc.org For instance, a continuous flow process for 1,2,4-thiadiazoles allows for the safe handling of hazardous reagents and the production of gram quantities of the desired product. nih.gov Similarly, robust protocols for synthesizing 1,2,3-triazoles using heterogeneous catalysts in a flow setup have been established, showcasing high yields and excellent functional group tolerance. rsc.orgnih.gov These principles are directly applicable to the synthesis of other thiadiazole isomers, promising safer, more efficient, and scalable production routes.
| Technique | Key Advantages | Relevance to Thiadiazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency, fewer side products. nanobioletters.comingentaconnect.com | Successfully used for synthesizing various thiadiazole derivatives and related heterocycles. nih.govnih.gov |
| Continuous Flow Chemistry | Enhanced safety, superior process control, easy scalability, efficient mixing and heat transfer. nih.gov | Proven effective for analogous heterocycles (1,2,4-thiadiazoles, 1,2,3-triazoles), offering a pathway for safer and more scalable production. nih.govnih.gov |
The principles of green chemistry are integral to the development of modern synthetic methodologies. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric for sustainability. primescholars.com
Synthetic strategies for thiadiazoles are increasingly designed to maximize atom economy. Multi-component reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical as they reduce the number of synthetic steps and minimize the formation of byproducts. mdpi.com For example, the one-pot, three-component synthesis of 5-acyl-1,2,3-thiadiazoles is an efficient process that builds complexity quickly with high atom economy. mdpi.com
Other sustainability considerations include:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like ethanol or water, or performing reactions under solvent-free conditions, is a key goal. organic-chemistry.orgresearchgate.net
Catalysis : As discussed, catalytic reactions are preferred over stoichiometric ones because they reduce waste by using small amounts of a substance that can be recycled. organic-chemistry.orgresearchgate.net
By embracing these principles, the synthesis of this compound and other valuable heterocyclic compounds can be achieved in a more sustainable and environmentally responsible manner.
Reaction Chemistry and Mechanistic Investigations of 4 3 Fluorophenyl 1,2,3 Thiadiazole
Electrophilic Aromatic Substitution Reactions on the 3-Fluorophenyl Moiety
The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient heterocyclic system. chemicalbook.com This electron-withdrawing nature deactivates the attached phenyl ring towards attack by electrophiles, making substitution reactions less facile than in benzene (B151609). masterorganicchemistry.com The carbon atoms of the 1,2,3-thiadiazole ring itself have low electron density, rendering them resistant to electrophilic attack. chemicalbook.comnih.gov When attached to a phenyl group, the thiadiazole ring acts as a deactivating, meta-directing group. This is due to its electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the meta positions (relative to the thiadiazole ring) become the least deactivated and thus the preferred sites for electrophilic attack.
The fluorine substituent exhibits a dual electronic influence. It is strongly electron-withdrawing through its inductive effect (-I), which deactivates the aromatic ring. minia.edu.egresearchgate.net However, it is also capable of donating electron density through a resonance effect (+R) via its lone pairs. researchgate.netlibretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org Despite this directing effect, the inductive deactivation is generally stronger, meaning fluorobenzene (B45895) reacts more slowly than benzene in most EAS reactions. researchgate.netlibretexts.org
Table 1: Summary of Substituent Directing Effects on the Phenyl Ring of 4-(3-Fluorophenyl)-1,2,3-thiadiazole
| Substituent | Position on Phenyl Ring | Electronic Effect | Reactivity Effect | Directing Preference |
| 1,2,3-Thiadiazole | C1 | Electron-withdrawing (-I) | Deactivating | Meta (C3, C5) |
| Fluorine | C3 | Inductively withdrawing (-I), Resonantly donating (+R) | Deactivating | Ortho, Para (C2, C4, C6) |
Transformations Involving the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole ring is known for its unique reactivity, particularly its propensity to undergo ring-opening and denitrogenation reactions under various conditions. e-bookshelf.demq.edu.au
A characteristic reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position, such as this compound, is their reaction with strong bases. researchgate.netresearchgate.net Treatment with organolithium compounds (like n-butyllithium), sodamide, or potassium t-butoxide results in the cleavage of the thiadiazole ring. researchgate.netresearchgate.net This process involves the evolution of nitrogen gas and the formation of a highly reactive alkali-metal alkynethiolate intermediate. mq.edu.auresearchgate.net
This ring-opening provides a versatile synthetic pathway. The generated alkynethiolate can be trapped in situ by various electrophiles. For example, subsequent addition of an alkyl or acyl halide to the reaction mixture yields 1-alkynyl thioethers or thioesters, respectively. researchgate.net This transformation allows the conversion of the thiadiazole ring into a functionalized alkyne.
For instance, 5-unsubstituted 4-aryl-1,2,3-thiadiazoles containing nucleophilic groups in the ortho-position of the phenyl ring can undergo base-induced denitrogenation to form potassium ethynethiolates. mq.edu.au These intermediates can then undergo intramolecular cyclization to afford other heterocyclic systems like 1-benzofurans and indoles. mq.edu.au
The 1,2,3-thiadiazole ring is the only thiadiazole isomer from which a molecule of nitrogen can be readily eliminated upon thermal or photochemical stimulation. e-bookshelf.de This denitrogenation leads to the formation of highly reactive, transient intermediates.
Thermal Denitrogenation: Thermolysis of 1,2,3-thiadiazoles typically requires high temperatures and can lead to a complex mixture of products. mq.edu.au The elimination of nitrogen generates intermediates such as thioacyl carbenes, 1,3-diradicals, or the antiaromatic thiirene (B1235720). mq.edu.au The uncontrollable nature of these high-energy intermediates often limits the synthetic utility of thermal denitrogenation. mq.edu.au
Photochemical Denitrogenation: Photolysis provides a milder method for denitrogenation. Irradiation of 4-phenyl-1,2,3-thiadiazole (B1662399) with UV light results in the very fast formation of thiirene and thioketene (B13734457) species from the singlet excited state. rsc.org These intermediates can then undergo further reactions. Phenyl-substituted thiirenes have been observed to exhibit remarkable stability in solution and can undergo intermolecular reactions on a longer timescale to form products like 1,3-dithiole derivatives. rsc.org
Table 2: General Products of Denitrogenation Reactions of 4-Aryl-1,2,3-Thiadiazoles
| Condition | Reactive Intermediates | Potential Final Products |
| Thermolysis | Thioacyl carbenes, 1,3-diradicals, Thiirenes | Complex product mixtures, Rearranged heterocycles |
| Photolysis | Thiirenes, Thioketenes | Dimerization products (e.g., 1,3-dithioles) |
The electron distribution in the 1,2,3-thiadiazole ring dictates its reactivity towards nucleophiles and electrophiles. The carbon atoms, particularly C5, are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com Conversely, the heteroatoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack. e-bookshelf.dethieme-connect.de
Reactions with Electrophiles: The nitrogen atoms of the 1,2,3-thiadiazole ring can react with electrophiles such as alkylating agents. thieme-connect.de For example, reaction with Meerwein's reagent (trimethyloxonium tetrafluoroborate) can lead to methylation on either the N2 or N3 nitrogen, resulting in a mixture of 2- and 3-methylated 1,2,3-thiadiazolium salts. thieme-connect.de
Reactions with Nucleophiles: Nucleophilic attack can occur at several positions on the ring. The C5 position is a preferential site for nucleophilic substitution due to its low electron density. chemicalbook.com For instance, the chlorine atom in 5-chloro-1,2,3-thiadiazole (B1587204) can be displaced by nucleophiles like methoxide. thieme-connect.de Strong nucleophiles, such as butyllithium, can also attack the sulfur atom, initiating a fragmentation of the ring. thieme-connect.de
Role as a Directing Group in C-H Functionalization
Information not available in the public domain.
Ortho-C-H Amidation and Alkynylation Reactions
Information not available in the public domain.
Derivatization of Functionalized Thiadiazole Products into Other Heterocycles
Information not available in the public domain.
Mechanistic Studies of Key Reactions Involving this compound
Information not available in the public domain.
Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods
Information not available in the public domain.
Identification and Characterization of Reaction Intermediates
Information not available in the public domain.
Computational and Theoretical Chemistry Studies of 4 3 Fluorophenyl 1,2,3 Thiadiazole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 4-(3-fluorophenyl)-1,2,3-thiadiazole are fundamental to its chemical identity. Analysis of its molecular orbitals, charge distribution, and the aromaticity of its heterocyclic ring reveals the interplay between the fluorine-substituted phenyl group and the thiadiazole core.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
While specific computational data for this compound is not extensively documented, analysis of similar aromatic and heterocyclic systems allows for a reliable estimation of these properties. Theoretical calculations, often employing Density Functional Theory (DFT), are used to model these orbitals. repositorioinstitucional.mxnih.gov For analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have shown a HOMO-LUMO gap of approximately 4.48 eV. ajchem-a.com It is anticipated that this compound would exhibit a comparable energy gap, indicative of a stable molecule. The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 4-phenyl-1,2,3-thiadiazole (B1662399).
The distribution of the HOMO and LUMO across the molecule is also of significant interest. In many aryl-substituted thiadiazoles, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO is more delocalized across the entire π-system, including the phenyl ring. This distribution influences the molecule's electronic transitions and its interactions with other species.
Table 1: Estimated Frontier Molecular Orbital Energies and Properties
| Property | Estimated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |
Note: The values in this table are estimations based on computational studies of structurally related compounds and are intended to be illustrative.
The distribution of electron density within this compound dictates its electrostatic properties and how it interacts with other molecules. The electronegative fluorine, nitrogen, and sulfur atoms significantly influence this distribution.
Charge Distribution and Atomic Charges: The π electron density map of the 1,2,3-thiadiazole (B1210528) ring indicates that the sulfur atom has the highest electron density, followed by the nitrogen atoms. chemicalbook.com Conversely, the carbon atoms of the thiadiazole ring are relatively electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.com The fluorine atom on the phenyl ring further polarizes the molecule, withdrawing electron density and creating localized regions of partial positive and negative charge.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are important for its physical properties and biological activity. Conformational analysis and molecular dynamics simulations can provide insights into the molecule's preferred shapes and dynamic behavior.
The primary conformational flexibility in this compound arises from the rotation of the 3-fluorophenyl group relative to the 1,2,3-thiadiazole ring. The preferred conformation, or the one with the lowest energy, is determined by the balance between steric hindrance and electronic effects.
In similar biaryl systems, the two rings are often twisted with respect to each other to minimize steric repulsion between the ortho-hydrogens. researchgate.net For 4-phenyl-1,2,3-thiadiazole, a non-planar conformation where the phenyl and thiadiazole rings are not in the same plane is expected to be the most stable. The introduction of a fluorine atom at the meta-position of the phenyl ring is unlikely to introduce significant steric bulk that would drastically alter the preferred dihedral angle compared to the unsubstituted analogue. Computational studies on related systems suggest that the energy minima correspond to twisted conformations. researchgate.net
The rotation of the phenyl group around the single bond connecting it to the thiadiazole ring is not free and is associated with an energy barrier. This rotational barrier is the energy required to move from a low-energy (stable) conformation to a high-energy (unstable) conformation, such as a planar arrangement where steric hindrance is maximized.
The height of this rotational barrier can be calculated using computational methods. For biphenyl (B1667301) and substituted biphenyls, these barriers are typically in the range of a few kcal/mol. researchgate.net A higher barrier indicates a more rigid structure, while a lower barrier suggests greater flexibility. The rotational barrier for this compound is expected to be of a similar magnitude, allowing for a degree of flexibility at room temperature. Understanding this flexibility is important as the conformation of the molecule can influence its ability to interact with biological targets or pack in a crystal lattice.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-phenyl-1,2,3-thiadiazole |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Theoretical investigations into the reaction mechanisms of thiadiazole derivatives often involve sophisticated quantum chemical calculations to map out the energetic landscapes of chemical transformations.
Transition State Characterization and Activation Energies of Key Reactions
The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics and feasibility of chemical reactions. This type of analysis provides critical insights into the step-by-step process of bond breaking and formation. However, no specific studies detailing the transition states or activation energies for reactions involving this compound were found.
Potential Energy Surface Exploration for Reaction Pathways
Exploring the potential energy surface (PES) allows chemists to identify stable intermediates, transition structures, and the most likely pathways a reaction will follow. This computational mapping is crucial for predicting reaction outcomes and designing new synthetic routes. At present, there are no published explorations of the potential energy surface for reactions involving this compound.
Spectroscopic Property Prediction and Validation with Experimental Data
Computational methods are frequently employed to predict various spectroscopic properties, which can then be used to interpret and validate experimental data.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in the assignment of complex spectra. dergipark.org.trresearchgate.netsemanticscholar.org Unfortunately, no specific predicted NMR data for this compound is available in the reviewed literature.
Theoretical Vibrational Frequency Analysis (IR/Raman)
Theoretical calculations of vibrational frequencies are invaluable for interpreting Infrared (IR) and Raman spectra. These calculations help to assign specific absorption bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. While methods for such analyses are well-established for similar heterocyclic systems, mdpi.comnih.gov specific theoretical IR or Raman data for this compound have not been reported.
TD-DFT Calculations for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for calculating the electronic absorption and emission spectra of molecules. sci-hub.setandfonline.com It provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of ultraviolet or visible light. Such calculations are essential for understanding the photophysical properties of a compound. However, no TD-DFT studies focused on the electronic spectra of this compound were identified.
Substituent Effects and Structure-Reactivity Relationships (Theoretical Perspective)
The fluorine atom, being highly electronegative, exerts a significant inductive effect (-I) and a moderate resonance effect (+R). In the meta position, the inductive effect is dominant, withdrawing electron density from the phenyl ring and, consequently, from the 1,2,3-thiadiazole moiety. This electron withdrawal has a cascading effect on the molecule's electronic structure, frontier molecular orbitals, and reactivity.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors can be calculated to predict the molecule's behavior.
The presence of the electron-withdrawing fluorine atom is expected to stabilize both the HOMO and LUMO energy levels compared to the unsubstituted 4-phenyl-1,2,3-thiadiazole. This stabilization implies that more energy is required to remove an electron from the HOMO and that the molecule has a greater affinity for accepting an electron into its LUMO. Consequently, the HOMO-LUMO gap, a crucial indicator of chemical reactivity and stability, is also modulated. A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.
The substituent's influence also extends to the molecule's electrostatic potential. The electronegative fluorine atom creates a region of negative electrostatic potential, which can influence intermolecular interactions and the molecule's binding affinity in biological systems.
Quantitative Structure-Activity Relationship (QSAR) studies on related thiadiazole derivatives have often highlighted the importance of electronic and steric parameters in determining their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, general principles suggest that the electronic modifications induced by the 3-fluoro group would be a critical descriptor in any such model.
The following interactive data tables provide a comparative theoretical analysis of key quantum chemical descriptors for 4-phenyl-1,2,3-thiadiazole and its 3-fluoro substituted analogue. These values are illustrative and based on general principles of substituent effects in computational chemistry.
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |
|---|---|---|---|
| 4-phenyl-1,2,3-thiadiazole | -6.85 | -1.20 | 5.65 |
| This compound | -7.05 | -1.45 | 5.60 |
| Compound | Ionization Potential (I) | Electron Affinity (A) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| 4-phenyl-1,2,3-thiadiazole | 6.85 | 1.20 | 2.83 | 2.44 |
| This compound | 7.05 | 1.45 | 2.80 | 2.68 |
From a theoretical standpoint, the introduction of the 3-fluoro substituent subtly alters the electronic landscape of the 4-phenyl-1,2,3-thiadiazole scaffold. This modification can influence its reactivity in chemical transformations and its interaction with biological targets, providing a basis for the rational design of new derivatives with tailored properties.
Applications of 4 3 Fluorophenyl 1,2,3 Thiadiazole in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The 1,2,3-thiadiazole (B1210528) scaffold is a valuable synthon for the construction of more elaborate, fused heterocyclic systems. The ring can undergo various transformations, allowing chemists to append other cyclic structures, leading to novel molecular frameworks. Research has demonstrated that thiadiazole derivatives can serve as precursors to fused systems such as 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines and related compounds. nih.govmdpi.com These syntheses often involve the cyclocondensation of a 4-amino-3-mercaptotriazole, which can be derived from a thiadiazole precursor, with various bielectrophiles like phenacyl bromides. nih.gov
A notable example that illustrates the synthetic potential of this scaffold involves the creation of a complex molecule incorporating both a 1,2,3-thiadiazole core and a fluorinated phenyl ring. In one study, a 4-methyl-1,2,3-thiadiazole (B96444) derivative was used to synthesize 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. researchgate.net This transformation highlights how the thiadiazole ring can be functionalized and integrated into larger, multi-heterocyclic structures, demonstrating its role as a robust building block.
| Precursor Scaffold | Reagents | Resulting Fused System | Reference |
| 4-Amino-3-mercapto-1,2,4-triazole | α-Halo Ketones (e.g., phenacyl bromides) | 1,2,4-Triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine | nih.govmdpi.com |
| 4-Amino-3-mercapto-1,2,4-triazole | Aromatic Carboxylic Acids / POCl₃ | mdpi.comnih.govresearchgate.netTriazolo[5,1-b] nih.govnih.govresearchgate.netthiadiazole | wisdomlib.org |
| 4-Methyl-1,2,3-thiadiazole derivative | Multi-step synthesis involving a triazole intermediate | 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole | researchgate.net |
Role in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. The 1,2,3-thiadiazole moiety has proven to be a suitable component in such reactions, particularly the Ugi four-component reaction (U-4CR). mdpi.com The U-4CR is a powerful tool for generating molecular diversity by combining a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide derivative.
Research has shown that 1,2,3-thiadiazole-4-carboxylic acid or its derivatives can be effectively used as the acid component in the Ugi reaction. mdpi.comnih.gov This approach has been employed to synthesize extensive libraries of novel 1,2,3-thiadiazole derivatives. nih.govresearchgate.net For instance, studies have successfully synthesized 4-methyl-1,2,3-thiadiazole derivatives bearing various substituted phenyl groups, including those with fluorine atoms, via the Ugi reaction. nih.gov This demonstrates the compatibility of the 4-aryl-1,2,3-thiadiazole scaffold with MCR conditions, allowing for the rapid assembly of complex molecules with potential applications in agrochemical and pharmaceutical research. nih.govnih.gov
| MCR Type | Thiadiazole Component | Other Reactants | Product Class | References |
| Ugi Four-Component Reaction | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Amine, Aldehyde, Isocyanide | α-(4-methyl-1,2,3-thiadiazole-5-carboxamido) carboxamide | mdpi.comnih.gov |
| Ugi Four-Component Reaction | 4-methyl-1,2,3-thiadiazole amine | Aldehyde, Isocyanide, Carboxylic Acid | Substituted 4-methyl-1,2,3-thiadiazole derivatives | nih.govresearchgate.net |
Precursor for Designed Organic Materials (e.g., Optoelectronic Materials)
In the field of materials science, organic molecules with specific electronic properties are sought for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. A common design strategy for these materials involves creating a Donor-π-Acceptor (D-π-A) structure, where an electron-donating unit is connected to an electron-accepting unit through a π-conjugated bridge. Electron-deficient heterocyclic rings are frequently employed as the acceptor component in these systems.
While academic research has not extensively documented the specific use of 4-(3-Fluorophenyl)-1,2,3-thiadiazole in optoelectronic materials, its structural features suggest it is a plausible candidate. Related thiadiazole isomers, particularly 1,2,5-thiadiazole (B1195012) and 1,3,4-thiadiazole, are well-established as effective electron acceptors in organic electronic materials. researchgate.netresearchgate.net The 1,2,3-thiadiazole ring is also inherently electron-deficient. This property, enhanced by the presence of an electronegative fluorine atom on the phenyl substituent, makes the this compound scaffold a promising building block for the design of novel D-π-A chromophores and other advanced organic materials.
| Heterocyclic Core | Role in Organic Materials | Example Application | References |
| 1,2,5-Thiadiazole | Electron Acceptor | Donor-Acceptor-Donor small molecules for photoelectroactive applications | researchgate.net |
| 1,3,4-Oxadiazole/Thiadiazole | Electron Acceptor / Electron Transporter | Highly conjugated Donor-π-Acceptor chromophores | researchgate.net |
| 1,2,4-Triazole (B32235) | Core for π-conjugated systems | Highly luminescent materials for optoelectronics | mdpi.com |
| 1,2,3-Thiadiazole | Potential Electron Acceptor | Plausible component for novel D-π-A systems (by analogy) | N/A |
As a Ligand or Catalyst Component in Transition Metal-Mediated Transformations
The nitrogen atoms within heterocyclic rings can act as coordination sites for metal ions, making these compounds valuable as ligands in coordination chemistry and catalysis. The 1,2,3-thiadiazole ring system, with its two adjacent nitrogen atoms, presents potential binding sites for transition metals.
Research on closely related analogues provides strong support for this application. For example, ligands have been synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. growingscience.com The hydrazide was reacted with various aldehydes to form Schiff base ligands, which were then used to create stable complexes with transition metals such as Co(II), Ni(II), and Cu(II). In these complexes, coordination occurs through the nitrogen of the azomethine group and the oxygen of the carbonyl group, with the thiadiazole ring forming a key part of the ligand backbone. growingscience.com This work demonstrates that the 1,2,3-thiadiazole scaffold can be readily functionalized to produce effective chelating agents. Given these findings, it is highly probable that this compound could be similarly derivatized to serve as a ligand or a component in the design of new catalysts for a range of transition metal-mediated transformations.
| Ligand Precursor | Metal Ions Complexed | Ligand Type | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Co(II), Ni(II), Cu(II) | Schiff Base (formed via condensation with aldehydes) | growingscience.com |
| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | N,O-chelating ligand | nih.gov |
Future Research Directions and Challenges in 4 3 Fluorophenyl 1,2,3 Thiadiazole Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
A primary challenge in the synthesis of 4-(3-Fluorophenyl)-1,2,3-thiadiazole and related compounds is the reliance on classical methods, such as the Hurd-Mori cyclization of hydrazones with thionyl chloride. mdpi.come-bookshelf.de While effective, these methods can lack efficiency and may not be environmentally benign. Future research must prioritize the development of more sustainable and efficient synthetic routes.
Key areas for development include:
Catalytic Approaches: The exploration of metal-free catalytic systems, such as the use of tetrabutylammonium (B224687) iodide (TBAI) with N-tosylhydrazones and sulfur, offers a more practical and improved alternative to traditional methods. mdpi.comorganic-chemistry.org Further research into novel catalysts could lead to milder reaction conditions, higher yields, and a broader tolerance of functional groups.
Green Chemistry: The use of environmentally friendly solvents like ethanol (B145695) and visible-light photocatalysis represents a significant step towards sustainable synthesis. organic-chemistry.org Future methodologies should aim to minimize waste and avoid hazardous reagents, aligning with the principles of green chemistry. mdpi.com
One-Pot Reactions: Multi-component reactions, such as the I2/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine to form 5-acyl-1,2,3-thiadiazoles, provide an efficient pathway to complex molecules in a single step. mdpi.com Developing similar one-pot strategies for 4-aryl-1,2,3-thiadiazoles could significantly streamline the synthesis of derivatives of this compound.
| Methodology | Key Reagents | Advantages | Challenges for Future Research |
|---|---|---|---|
| Hurd-Mori Reaction | Hydrazones, Thionyl Chloride | Well-established, versatile | Often requires harsh conditions, potential for side products |
| TBAI-Catalyzed Reaction | N-Tosylhydrazones, Sulfur | Metal-free, practical, good yields organic-chemistry.org | Substrate scope limitations, optimization of catalyst loading |
| Visible-Light Photocatalysis | Cercosporin (B1668469) catalyst | Sustainable, mild conditions, good regioselectivity organic-chemistry.org | Requires specialized equipment, catalyst stability and recovery |
| Multi-component Coupling | Enaminones, Sulfur, Tosylhydrazine | High efficiency, broad functional group tolerance mdpi.com | Complex reaction mechanism, control of selectivity |
Exploration of Undiscovered Reaction Pathways and Derivatization Strategies
The 1,2,3-thiadiazole (B1210528) ring is a versatile intermediate capable of undergoing various chemical transformations. e-bookshelf.de However, its full reactive potential remains largely untapped. Future research should focus on discovering novel reaction pathways to generate diverse molecular scaffolds from this compound.
Ring-Cleavage and Transannulation: The reaction of 1,2,3-thiadiazoles with strong bases to generate alkalimetal alkynethiolates is a known pathway that provides access to 1-alkynyl thioethers. researchgate.net A significant area for future exploration is the use of these in-situ generated alkynylthiolate intermediates in transition-metal-catalyzed cross-coupling reactions. researchgate.net Furthermore, transition-metal-catalyzed denitrogenative transannulation reactions have emerged as a powerful method for constructing diverse heterocyclic systems from 1,2,3-thiadiazoles. researchgate.net Investigating the reactivity of this compound in such reactions could yield novel thiophenes, 1,3-thiaphospholes, and other valuable heterocycles. researchgate.net
Derivatization: Beyond the thiadiazole core, the 3-fluorophenyl substituent offers sites for further functionalization. Strategies such as electrophilic and nucleophilic aromatic substitution could be employed to introduce additional functional groups, thereby expanding the chemical space and allowing for the fine-tuning of physicochemical and biological properties. Combining the known reactivity of the thiadiazole ring with derivatization of the phenyl ring can lead to hybrid molecules with potentially enhanced activities. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the design of new derivatives with desired properties.
Predictive Reactivity and Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and predict the reactivity of the thiadiazole ring. These models can help elucidate the mechanisms of known reactions and predict the outcomes of unexplored pathways, such as the regioselectivity in transannulation reactions. researchgate.net
In Silico Screening and Drug Design: Molecular docking and other in silico methods are crucial for rational drug design. biointerfaceresearch.comresearchgate.net By modeling the interaction of this compound derivatives with biological targets like protein kinases, it is possible to predict their potential as therapeutic agents. nih.gov This approach allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and best ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Integration with High-Throughput Experimentation and Automated Synthesis for Accelerated Discovery
The traditional, manual approach to chemical synthesis and optimization is often slow and labor-intensive. nih.gov The integration of high-throughput experimentation (HTE) and automated synthesis platforms is poised to revolutionize the discovery and development of new molecules like this compound derivatives.
Accelerated Reaction Optimization: HTE allows for the rapid screening of a wide array of reaction conditions—such as catalysts, solvents, temperatures, and stoichiometries—in parallel using multi-well plates. youtube.com This approach significantly speeds up the process of finding optimal conditions for the synthesis of new derivatives and for discovering entirely new reactions. youtube.comyoutube.com
Automated Synthesis of Compound Libraries: Automated platforms, including those using flow chemistry or capsule-based synthesis, can rapidly generate large libraries of related compounds. researchgate.netakjournals.com By applying these technologies to the 1,2,3-thiadiazole scaffold, researchers can quickly synthesize a diverse set of derivatives of this compound for biological screening or materials science applications. The data generated from these high-throughput methods can also be used to train machine learning algorithms for predictive chemistry. youtube.comchemrxiv.org
| Technology | Application Area | Potential Impact | Challenges |
|---|---|---|---|
| Computational Modeling (DFT, Docking) | Reaction Prediction, Virtual Screening | Rational design of new derivatives, prioritization of synthetic targets. biointerfaceresearch.com | Accuracy of models, computational cost. |
| High-Throughput Experimentation (HTE) | Reaction Discovery & Optimization | Rapid identification of optimal synthetic conditions and novel reactions. youtube.com | Initial investment in equipment, data management and analysis. youtube.com |
| Automated Synthesis (Flow Chemistry) | Library Synthesis | Accelerated generation of diverse compound libraries for screening. researchgate.netakjournals.com | Technical complexity, requirement for robust reaction protocols. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-fluorophenyl)-1,2,3-thiadiazole, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via cyclization reactions using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). For example, reacting 4-phenyl butyric acid derivatives with thiosemicarbazides in the presence of POCl₃ under reflux (90°C, 3 hours) followed by pH adjustment (8–9) and recrystallization (DMSO/water) yields thiadiazole derivatives . Key considerations include stoichiometric control of POCl₃, reaction temperature, and purification methods to avoid side products like thioketenes during photolysis .
Q. How is the molecular structure of this compound characterized experimentally and computationally?
- Answer : X-ray crystallography is the gold standard for structural determination, revealing bond lengths, angles, and packing motifs (e.g., C–S bond lengths ≈1.74 Å in thiadiazole cores) . Computational methods like density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets validate electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions via Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses .
Q. Why does the 3-fluorophenyl substituent enhance the biological or physicochemical properties of 1,2,3-thiadiazoles?
- Answer : The fluorine atom’s high electronegativity increases dipole moments, promoting stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking). This enhances solubility, bioavailability, and target-binding affinity in biological systems . Fluorine’s electron-withdrawing effect also stabilizes the aromatic thiadiazole ring, influencing reactivity in substitution reactions .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in anticancer research?
- Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., methyl, chloro, or amino groups) and testing their cytotoxicity in cancer cell lines. For example, Schiff base derivatives showed 46.7% inhibition in prostate cancer cells vs. 85.9% in breast cancer cells, suggesting substituent-dependent selectivity . Dose-response assays (IC₅₀), apoptosis markers (e.g., caspase-3), and molecular docking (e.g., binding to tubulin or kinases) further elucidate mechanisms .
Q. How do computational methods resolve contradictions in experimental data, such as unexpected biological activity or stability issues?
- Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions to explain activity discrepancies. For instance, conflicting necroptosis inhibition profiles between pyrrole and thiadiazole analogs were resolved by identifying bioisosteric effects (e.g., 4-cyclopropyl-thiadiazole vs. 5-cyano-pyrrole) . RDG (Reduced Density Gradient) analysis visualizes steric clashes or repulsive interactions in crystal structures .
Q. What experimental designs are recommended to assess the photostability and decomposition pathways of 1,2,3-thiadiazoles under UV light?
- Answer : Gas-phase photolysis studies under controlled UV irradiation (e.g., 254 nm) with radical scavengers (e.g., CO) identify intermediates like thiirenes or thioketenes. Analytical techniques like GC-MS or FTIR track decomposition products, while time-resolved spectroscopy monitors transient species .
Q. How can researchers address inconsistencies in biological activity data across different cell lines or assays?
- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results via orthogonal methods. For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility. Use dose-response curves with positive controls (e.g., fluconazole) and statistical validation (e.g., ANOVA) .
Methodological Tables
Table 1 : Key synthetic parameters for this compound derivatives
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ + thiosemicarbazide | 90 | 3 | 65–78 | |
| SOCl₂ + N-carbonylethoxy hydrazones | RT | 24 | 82 |
Table 2 : Biological activity of selected derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
